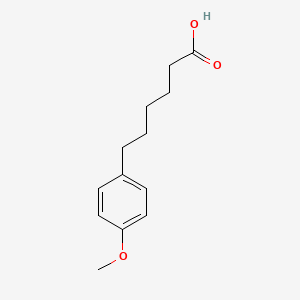

6-(4-Methoxyphenyl)hexanoic acid

Beschreibung

Contextualization within Fatty Acid and Aromatic Compound Research

6-(4-Methoxyphenyl)hexanoic acid integrates two fundamental chemical classes: aromatic compounds and fatty acids. Aromatic compounds, characterized by their stable ring structures, are foundational in a vast array of applications, including the synthesis of polymers and pharmaceuticals. acs.org The phenyl group in this molecule provides a rigid scaffold that can be chemically modified.

The hexanoic acid portion classifies the molecule as a medium-chain fatty acid. Fatty acids are crucial in biology and are increasingly studied for their therapeutic potential. For instance, certain fatty acids are known to have bactericidal properties. nih.gov The six-carbon chain in this compound offers a flexible, hydrophobic spacer, a feature often exploited in the design of bioactive molecules. mdpi.com The study of related structures, such as 6-aryl-4-oxohexanoic acids, has been pursued in the context of developing new anti-inflammatory agents, highlighting the potential of this structural framework. nih.govingentaconnect.combenthamdirect.comresearchgate.net

Significance of the Methoxyphenyl and Hexanoic Acid Moieties in Chemical Biology

In the field of chemical biology, which uses chemical tools to understand biological systems, the specific components of this compound are of considerable importance.

The methoxyphenyl moiety is a common feature in many biologically active compounds and approved drugs. nih.gov The methoxy (B1213986) group (-OCH3) can significantly influence a molecule's properties. It can affect ligand-target binding, improve physicochemical characteristics like solubility, and alter metabolic stability. nih.govnih.gov The position of the methoxy group on the phenyl ring is also crucial; research on related compounds has shown that its location can impact biodistribution and cytotoxicity. nih.gov For example, methoxyphenyl phosphonium (B103445) carbosilane dendrimers have been investigated as potential vectors for delivering therapeutics to cancer cells. nih.gov

The hexanoic acid moiety serves multiple roles in chemical biology. Its carboxylic acid group provides a reactive handle for conjugation to other molecules, such as proteins or targeting ligands. The six-carbon aliphatic chain acts as a flexible linker, which is a critical element in the design of molecules like antibody-drug conjugates and PROTACs (proteolysis-targeting chimeras). nih.govnih.govacs.org The length and flexibility of such linkers are crucial for ensuring that different parts of a larger conjugate can reach their respective binding sites. mdpi.com Furthermore, attaching fatty acid chains to drugs is a known strategy to enhance their pharmacokinetic properties, such as their ability to cross the blood-brain barrier. acs.org

Overview of Research Paradigms and Directions

Research involving scaffolds similar to this compound often focuses on drug discovery and the development of new bioactive agents. The combination of a rigid aromatic ring and a flexible fatty acid chain provides a versatile template for generating libraries of new compounds with diverse biological activities.

One major research direction is the synthesis of derivatives for therapeutic applications. For example, studies on 6-oxo-4-phenyl-hexanoic acid derivatives have identified potent inverse agonists for the nuclear receptor RORγt, a target for autoimmune diseases like psoriasis. nih.gov This indicates that the basic hexanoic acid backbone connected to a phenyl group is a promising starting point for developing modulators of important biological targets.

Another paradigm involves using the hexanoic acid portion as a linker to create more complex molecules. The carboxyl group can be used to attach the molecule to other chemical entities, creating probes for studying biological processes or targeted drug delivery systems. mdpi.comnih.gov For instance, related phenoxyalkanoic acid derivatives are being explored as agonists for the free fatty acid receptor 4 (FFAR4), a target for type 2 diabetes. mdpi.com

The synthesis of various 6-aryl-4-oxohexanoic acids and their evaluation as non-steroidal anti-inflammatory drugs (NSAIDs) further underscores the utility of this chemical framework. nih.govbenthamdirect.comresearchgate.net These studies often involve modifying the aryl group to optimize activity and reduce side effects. Future research will likely continue to explore the chemical space around the this compound structure to discover novel compounds with valuable biological and therapeutic properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAUURZVLOHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107228-87-5 | |

| Record name | 6-(4-methoxyphenyl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 4 Methoxyphenyl Hexanoic Acid and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for the creation of 6-(4-methoxyphenyl)hexanoic acid and its analogues, allowing for precise control over the molecular structure. These methods typically involve multi-step sequences to construct the hexanoic acid backbone and introduce the characteristic 4-methoxyphenyl (B3050149) group.

Multi-Step Synthetic Pathways for the Hexanoic Acid Backbone and Methoxyphenyl Introduction

The construction of this compound can be envisioned through several multi-step synthetic routes. A common strategy involves the formation of the carbon-carbon bond between the phenyl ring and the hexanoic acid chain. One plausible approach could start from a suitable halogenated derivative of the hexanoic acid chain, which can then be coupled with a methoxyphenyl-containing reagent.

For instance, a synthetic sequence could commence with a commercially available 6-bromohexanoic acid ester. The ester group serves as a protecting group for the carboxylic acid functionality during the coupling step. The key bond formation can be achieved via a Grignard reaction, where a Grignard reagent prepared from 4-bromoanisole (B123540) reacts with a suitable electrophile on the hexanoic acid chain. Subsequent deprotection of the ester would yield the final carboxylic acid.

Alternatively, a Friedel-Crafts acylation reaction could be employed. In this scenario, a cyclic anhydride, such as glutaric anhydride, could react with anisole (B1667542) in the presence of a Lewis acid catalyst like aluminum chloride to form a keto acid. The ketone can then be reduced to a methylene (B1212753) group through methods like the Clemmensen or Wolff-Kishner reduction, followed by chain extension to achieve the hexanoic acid structure.

A related synthetic pathway has been documented for the preparation of methyl (E,E)-6-(4-methoxyphenyl)-4-oxo-2,5-hexadienoate, which involves the reaction of methyl (E)-4-hydroxy-6-(4-methoxyphenyl)-5-hexen-2-ynoate with 2,8-diazabicyclo[5.4.0]undec-7-ene in methylene chloride prepchem.com. This highlights the use of functionalized precursors to build the core structure.

Stereoselective Synthesis and Chiral Resolution Techniques

In cases where stereoisomers of this compound derivatives are desired, stereoselective synthesis or chiral resolution techniques are employed. Asymmetric synthesis aims to directly produce a single enantiomer, while chiral resolution separates a racemic mixture into its constituent enantiomers.

A notable method for asymmetric synthesis involves the use of chiral catalysts. For example, the asymmetric hydrogenation of a hindered acrylic acid derivative catalyzed by a Rhodium-JOSIPHOS system has been shown to produce a chiral acid with high enantiomeric excess (up to 93% ee) researchgate.net. This approach could be adapted for the synthesis of chiral derivatives of this compound.

Chiral resolution is a more traditional yet effective method. This technique involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine such as brucine, strychnine, or (R)-1-phenylethylamine, to form a pair of diastereomeric salts wikipedia.orglibretexts.orglibretexts.org. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization libretexts.org. Once separated, the pure enantiomer of the carboxylic acid can be regenerated by treating the diastereomeric salt with an acid or base to remove the resolving agent wikipedia.org. The choice of resolving agent and solvent system is crucial for successful separation and is often determined empirically onyxipca.com. Lipase-catalyzed resolution has also been demonstrated for a related racemic methyl hexanoate (B1226103) derivative, offering a biocatalytic alternative for obtaining optically active esters researchgate.net.

Palladium-Catalyzed Coupling Reactions for Aromatic Linkages (e.g., Suzuki-Miyaura Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aromatic rings and alkyl chains. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base libretexts.org.

A feasible Suzuki-Miyaura approach to synthesize this compound would involve the reaction of 4-methoxyphenylboronic acid with a 6-halo-hexanoic acid derivative, such as methyl 6-bromohexanoate. The reaction is catalyzed by a palladium complex, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base like sodium carbonate or potassium hydroxide (B78521) libretexts.orgproprogressio.hu. The use of an ester derivative of the hexanoic acid protects the carboxylic acid group from interfering with the reaction. Subsequent hydrolysis of the resulting ester would yield the desired this compound. The synthesis of the required 4-methoxyphenylboronic acid can be achieved from phenol (B47542) in a multi-step process wisc.edu. The kinetics of the coupling of 4-methoxyphenylboronic acid with bromobenzene (B47551) have been studied, demonstrating the feasibility of this type of transformation researchgate.net.

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst libretexts.org.

Synthesis of Modified Side Chains and Ester Derivatives

The carboxylic acid functionality of this compound allows for the synthesis of various derivatives, most notably esters. Esterification can be achieved through several methods, with the Fischer esterification being a classic and widely used technique masterorganicchemistry.comresearchgate.net. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid masterorganicchemistry.com. The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the ester product masterorganicchemistry.com.

For example, the methyl ester, this compound methyl ester, can be synthesized by reacting the parent acid with methanol (B129727) in the presence of an acid catalyst guidechem.com. Similarly, other alkyl esters can be prepared using the corresponding alcohols. The synthesis of ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate has also been reported, indicating the accessibility of more complex ester derivatives guidechem.com.

Beyond simple esters, the side chain can be modified to introduce other functional groups. For instance, processes for the preparation of aromatic methyl methoxycarboxylates have been developed, which could be applied to derivatives of this compound google.com. Furthermore, methods for producing 6-hydroxy hexanoic acid esters from industrial byproducts could potentially be adapted to introduce a hydroxyl group into the hexanoic acid chain of the target molecule google.com.

Biosynthetic and Semi-Synthetic Routes

Nature provides a rich source of complex molecules, and in some cases, compounds of interest or their immediate precursors can be isolated from natural sources. This approach can be more efficient than a lengthy de novo synthesis.

Isolation and Characterization from Natural Extracts (e.g., Pycnocycla spinosa)

The plant Pycnocycla spinosa, a member of the Umbelliferae family, has been a subject of phytochemical investigation due to its traditional use in medicine nih.gov. Extracts of P. spinosa have been shown to contain a variety of bioactive compounds, including phenolic and flavonoid compounds nih.govbrieflands.com.

A significant finding in this area is the isolation and characterization of a new phenolic compound, 6-(4-hydroxy-3-methoxyphenyl)-hexanoic acid , from Pycnocycla spinosa var. spinosa researchgate.net. This compound is a close structural analogue of this compound, differing only by an additional hydroxyl group on the aromatic ring. The isolation was achieved through bioassay-guided fractionation of the plant extract, and the structure was established using spectroscopic methods including NMR, IR, and mass spectrometry researchgate.net. The same study also reported the isolation of other related phenolic compounds like vanillin (B372448) and isoacetovanillone from the same plant source researchgate.net.

The general procedure for isolating such compounds from P. spinosa involves extraction of the plant material with a solvent like ethanol, followed by chromatographic separation techniques such as column chromatography and thin-layer chromatography to separate the different components of the extract nih.gov. The presence of these structurally related compounds in P. spinosa suggests that it is a potential natural source for precursors to this compound.

Biotransformation Pathways in Microorganisms (e.g., Aspergillus niger)

Biotransformation utilizes biological systems, such as microorganisms or enzymes, to perform chemical reactions on organic compounds. The filamentous fungus Aspergillus niger is a versatile and widely used biocatalyst in numerous biotechnological processes due to its diverse metabolic capabilities. nih.gov While specific studies detailing the biotransformation of this compound by A. niger are limited, the extensive enzymatic machinery of this fungus allows for the prediction of several potential metabolic pathways based on its known reactions with other aromatic compounds. nih.govmdpi.comnih.gov

Aspergillus niger can execute a wide array of transformations, including hydroxylation, oxidation, demethylation, reduction of double bonds, and ring cleavage on various substrates. nih.gov For a molecule like this compound, the following transformations are plausible:

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a likely target for enzymatic cleavage, a common reaction in fungi. This would result in the formation of 6-(4-hydroxyphenyl)hexanoic acid.

Hydroxylation: A. niger possesses powerful monooxygenase enzymes, such as cytochrome P-450, capable of introducing hydroxyl groups onto either the aromatic ring or the aliphatic hexanoic acid side chain. researchgate.net

Side-Chain Oxidation: The aliphatic chain could undergo oxidation, potentially through a pathway analogous to fatty acid β-oxidation, leading to the shortening of the chain.

Ring Cleavage: Following initial modifications like hydroxylation, the aromatic ring could be cleaved by dioxygenase enzymes. mdpi.com In many fungi, aromatic compounds are funneled toward central intermediates like protocatechuic acid before ring opening occurs. mdpi.comuu.nl

Reduction and Hydroxylation: Studies on similar compounds, such as 6-shogaol, show that A. niger can reduce carbonyl groups and double bonds, followed by hydroxylation. researchgate.net

Table 1: Potential Biotransformation Reactions for this compound by Aspergillus niger

| Reaction Type | Substrate Moiety | Potential Product | Enzyme Class (Example) |

|---|---|---|---|

| O-Demethylation | 4-Methoxyphenyl group | 6-(4-hydroxyphenyl)hexanoic acid | Etherase / Monooxygenase |

| Aromatic Hydroxylation | Phenyl ring | 6-(hydroxy-4-methoxyphenyl)hexanoic acid | Cytochrome P-450 Monooxygenase |

| Aliphatic Hydroxylation | Hexanoic acid chain | 6-(4-Methoxyphenyl)-hydroxy-hexanoic acid | Cytochrome P-450 Monooxygenase |

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm shift is influencing the synthesis of fine chemicals, including carboxylic acids and their derivatives.

Natural Deep Eutectic Solvents (NADES) represent a new class of green solvents that are gaining significant attention in organic synthesis. researchgate.netnih.gov NADES are formed by mixing two or more solid, naturally occurring compounds, such as sugars, amino acids, or organic acids, which then form a liquid eutectic mixture with a melting point significantly lower than its individual components. nih.govmdpi.com

Key properties of NADES that make them suitable for green synthesis include:

Sustainability: They are composed of natural, readily available, and often biodegradable primary metabolites. nih.gov

Low Toxicity: They are generally considered less hazardous than conventional volatile organic solvents. mdpi.com

Tunability: Their physical and chemical properties can be tailored by changing the components and their molar ratios, allowing for optimization of reaction conditions. mdpi.com

Reaction Medium: They serve as an effective medium for chemical reactions, sometimes also acting as catalysts or facilitating product separation. nih.govmdpi.com

While specific literature on the synthesis of this compound using NADES is not available, these solvents offer a promising alternative to traditional methods. Reactions such as esterifications, condensations, and metal-catalyzed couplings, which may be part of a synthetic route to this compound, could potentially be performed in a NADES medium to improve the environmental profile of the process.

Table 2: Common Components for the Formulation of Natural Deep Eutectic Solvents (NADES)

| Role | Component Class | Examples |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Choline Derivatives | Choline chloride |

| Hydrogen Bond Donor (HBD) | Sugars | Glucose, Fructose, Xylitol |

| Hydrogen Bond Donor (HBD) | Organic Acids | Malic acid, Citric acid, Oxalic acid |

| Hydrogen Bond Donor (HBD) | Amino Acids | Proline, Alanine |

Microwave-assisted organic synthesis is a green chemistry technique that utilizes microwave radiation to heat chemical reactions. numberanalytics.com This method offers significant advantages over conventional heating, including dramatically enhanced reaction rates, reduced reaction times (from hours to minutes), improved yields, and better product selectivity. numberanalytics.comrsc.org

The technology is highly applicable to reactions involving carboxylic acids, making it a relevant tool for the synthesis or derivatization of this compound. Published research demonstrates the power of MAOS in several key transformations:

Amide Synthesis: Direct amidation of carboxylic acids with amines can be achieved rapidly and efficiently under solvent-free, microwave-assisted conditions, often with only a catalytic amount of an activator. mdpi.com

Thioester Synthesis: Aromatic and aliphatic carboxylic acids can be converted directly to thioesters in a one-pot, microwave-assisted process, avoiding foul-smelling reagents and achieving good yields in as little as 30 minutes. acs.orgacs.org

Decarboxylative Reactions: Microwave irradiation can significantly accelerate copper-catalyzed protodecarboxylation of aromatic carboxylic acids, reducing reaction times and improving yields. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (Illustrative)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to >24 hours | 30 minutes to 2 hours | mdpi.com |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of polar molecules | numberanalytics.com |

| Solvent | Often requires high-boiling solvents | Can often be performed solvent-free | mdpi.com |

| Yield | Variable, often moderate | Generally good to excellent | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design of 6 4 Methoxyphenyl Hexanoic Acid Analogues

Design Principles for Modulating Biological Activity

The design of analogues of 6-(4-methoxyphenyl)hexanoic acid is guided by several key principles aimed at optimizing their therapeutic potential. A primary strategy involves the modulation of physicochemical properties to enhance factors like membrane permeability and metabolic stability. For instance, in the development of inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key target in autoimmune diseases, a significant focus has been on improving the membrane permeability of lead compounds. nih.gov

Bioisosteric replacement is another fundamental design principle. This strategy involves substituting a functional group with another that has similar physical and chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For the carboxylic acid moiety, which can present challenges such as poor permeability and potential for metabolic liabilities, various bioisosteres have been explored. drughunter.comnih.gov These include tetrazoles, acyl sulfonamides, and hydroxamic acids, which can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical characteristics. drughunter.comnih.gov The choice of a bioisostere is highly dependent on the specific biological target and the desired properties of the final compound.

Positional and Substituent Effects on the Methoxyphenyl Moiety

The methoxyphenyl moiety is a critical component of this compound, and its modification offers a rich avenue for SAR studies. The position of the methoxy (B1213986) group and the introduction of other substituents on the phenyl ring can significantly influence the compound's interaction with its biological target.

The electronic properties of substituents on the phenyl ring play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring, affecting its binding affinity. For instance, the methoxy group at the para-position in the parent compound is an electron-donating group. Studies on related structures have shown that the nature and position of such groups are critical for activity.

In the context of RORγt inverse agonists based on a similar 6-oxo-4-phenyl-hexanoic acid scaffold, the substitution pattern on the phenyl ring has been systematically explored. The parent unsubstituted phenyl compound serves as a baseline for comparison. The introduction of a chlorine atom at the para-position of the phenyl ring was found to be a key modification for improving activity.

Table 1: Effect of Phenyl Ring Substitution on RORγt Inhibitory Activity of 6-Oxo-4-phenyl-hexanoic Acid Analogues

| Compound | Substituent on Phenyl Ring | RORγt IC50 (nM) |

| 1a | H | 130 |

| 1b | 4-Cl | 26 |

| 1c | 3-Cl | 110 |

| 1d | 2-Cl | >1000 |

| 1e | 4-F | 58 |

| 1f | 4-CH3 | 230 |

Data is illustrative and based on findings for 6-oxo-4-phenyl-hexanoic acid derivatives, which serve as a proxy for understanding the SAR of this compound analogues. nih.gov

From this data, it is evident that a para-chloro substituent (Compound 1b ) provides a significant enhancement in potency compared to the unsubstituted compound (Compound 1a ). A para-fluoro substituent (Compound 1e ) also improves activity, though to a lesser extent. In contrast, a meta-chloro substituent (Compound 1c ) has a modest effect, while an ortho-chloro substituent (Compound 1d ) leads to a dramatic loss of activity, likely due to steric hindrance. An electron-donating methyl group at the para-position (Compound 1f ) results in decreased activity. These findings highlight the sensitivity of the binding pocket to the electronic nature and position of the substituent on the phenyl ring.

Modifications of the Hexanoic Acid Chain and Linkers

The hexanoic acid chain in this compound acts as a flexible linker connecting the methoxyphenyl headgroup to the carboxylic acid tail. Modifications to this chain, including its length, rigidity, and the introduction of other functional groups, can have a profound impact on biological activity by altering the compound's conformation and its fit within a receptor's binding site.

One significant modification is the introduction of a ketone group, as seen in the 6-oxo-4-phenyl-hexanoic acid scaffold. nih.gov This modification can introduce additional points of interaction with the receptor and alter the conformational flexibility of the chain.

Furthermore, the carboxylic acid itself can be replaced with various bioisosteres to modulate the compound's properties. As discussed in section 3.1, this is a common strategy to overcome the potential drawbacks of the carboxylic acid group. Examples of such bioisosteres include tetrazoles and acyl sulfonamides. drughunter.comnih.gov

Table 2: Impact of Hexanoic Acid Chain Modifications on RORγt Inhibitory Activity

| Compound | Modification to Hexanoic Acid Chain | RORγt IC50 (nM) |

| 2a | 6-oxo-hexanoic acid | 130 |

| 2b | 5-oxo-pentanoic acid | >1000 |

| 2c | 7-oxo-heptanoic acid | 350 |

Data is illustrative and based on findings for 4-phenyl-oxo-alkanoic acid derivatives, which serve as a proxy for understanding the SAR of this compound analogues. nih.gov

The data in Table 2 suggests that the length of the alkyl chain is optimized at six carbons for this particular scaffold targeting RORγt. Both shortening the chain to a pentanoic acid derivative (Compound 2b ) and lengthening it to a heptanoic acid derivative (Compound 2c ) resulted in a decrease in inhibitory activity compared to the hexanoic acid derivative (Compound 2a ). This indicates a specific spatial requirement within the binding pocket for optimal interaction.

Rational Design of Derivatives Based on Receptor/Enzyme Interactions

The rational design of analogues of this compound is increasingly guided by a detailed understanding of the interactions between the ligand and its target receptor or enzyme. The availability of co-crystal structures provides invaluable insights into the binding mode of a ligand, allowing for the design of new derivatives with improved affinity and selectivity.

A prime example of this approach is the development of RORγt inverse agonists. Inspired by the co-crystal structure of RORγt, researchers were able to design a 6-oxo-4-phenyl-hexanoic acid derivative as a starting point for further optimization. nih.gov The crystal structure reveals the key interactions between the ligand and the amino acid residues in the binding pocket. For instance, the carboxylic acid of the ligand typically forms a crucial salt bridge with a basic residue in the receptor, such as an arginine or lysine. The phenyl group often occupies a hydrophobic pocket, and the linker chain adopts a specific conformation to position these two key pharmacophores optimally.

Molecular modeling and computational chemistry techniques are also powerful tools in rational drug design. These methods can be used to predict the binding affinity of virtual compounds, prioritize synthetic targets, and understand the structural basis for observed SAR trends. For example, docking studies can help to visualize how different substituents on the methoxyphenyl ring might interact with the binding pocket, explaining the observed differences in activity.

The design of RORγt inverse agonists has also focused on disrupting the interaction of the receptor with co-activator proteins. Inverse agonists can stabilize a conformation of the receptor that is incompatible with co-activator binding. By understanding the structural changes that occur upon ligand binding, it is possible to design molecules that specifically promote this inactive conformation. ucsb.edu

This structure-based design approach allows for a more targeted and efficient exploration of chemical space, moving beyond traditional trial-and-error methods. By leveraging the structural information of the target, medicinal chemists can make more informed decisions about which modifications are most likely to lead to improved biological activity.

Biological Activities and Mechanistic Investigations of 6 4 Methoxyphenyl Hexanoic Acid Derivatives Excluding Human Clinical Data

Receptor and Enzyme Modulation Studies

The ability of small molecules to modulate the function of specific receptors and enzymes is a primary determinant of their therapeutic potential. Research into derivatives of 6-(4-Methoxyphenyl)hexanoic acid has unveiled interactions with several important classes of proteins.

Nuclear Receptor Interactions (e.g., RORγt Inverse Agonism)

While direct studies on this compound are limited, research on structurally related compounds provides insights into potential nuclear receptor interactions. The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. A study on 6-oxo-4-phenyl-hexanoic acid derivatives identified them as inverse agonists of RORγt. nih.gov The lead compound in this series was designed based on the co-crystal structure of RORγt and was subsequently optimized to improve its membrane permeability and inhibitory potency. nih.gov This suggests that the hexanoic acid scaffold can be a valuable starting point for the development of RORγt modulators.

Another study focused on a series of 4-aryl-thienyl acetamides as potent RORγt inverse agonists. nih.gov Structure-based design led to compounds with nanomolar activity in a primary human Th17 cell assay, effectively suppressing the production of the pro-inflammatory cytokine IL-17A. nih.gov Although structurally distinct from this compound, these findings underscore the potential for molecules with aromatic and acidic functionalities to interact with the RORγt ligand-binding domain.

| Compound/Series | Target Kinase(s) | Key Findings |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids | CSNK2A, PIM3 | Identified as potent CSNK2A inhibitors with some analogues showing selectivity over PIM3. nih.gov |

Other Enzyme Systems (e.g., BasE, Lipoxygenase)

Investigations into the effects of related compounds on other enzyme systems have also been undertaken. A series of 6-aryl-4-oxohexanoic acids were synthesized and evaluated for their anti-inflammatory properties, which included their effects on eicosanoid biosynthesis. nih.gov These compounds were tested for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov This suggests a potential avenue of investigation for this compound, given its structural similarity.

Specific information regarding the inhibition of the enzyme BasE by this compound or its close derivatives is not available in the reviewed scientific literature.

In Vitro Cellular and Biochemical Investigations

The biological activity of a compound is ultimately manifested through its effects on cellular processes and signaling pathways. In vitro studies provide a crucial window into these actions.

Effects on Cellular Processes (e.g., cell proliferation, apoptosis, microtubule dynamics, sarcoglycan expression)

The impact of this compound derivatives on fundamental cellular processes is an area of active interest. A study on 2(S),6(R)-Dimethyl-4-(4-methoxyphenyl)-5(R)-ethyl-3-cyclohexene-1(S)-carboxylic acid , a compound featuring a methoxyphenyl group, indicated that it inhibits prostate cancer cell proliferation in preliminary studies. researchgate.net

While direct evidence for this compound is lacking, research on other methoxyphenyl-containing compounds has shown effects on apoptosis. For example, 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) , a genistein (B1671435) analog, was found to possess potent anti-inflammatory properties. nih.gov

There is no available information in the reviewed literature regarding the effects of this compound or its direct derivatives on microtubule dynamics or sarcoglycan expression.

Modulation of Signaling Pathways (e.g., inflammation-related pathways, nitric oxide generation)

The anti-inflammatory potential of compounds is often mediated through their modulation of key signaling cascades. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Studies on various coumarin (B35378) derivatives, for instance, have demonstrated their ability to attenuate inflammation by inhibiting these pathways. mdpi.com Specifically, compounds like 6-methylcoumarin were shown to downregulate the production of inflammatory mediators by suppressing the phosphorylation of MAPK and the degradation of IκB-α, an inhibitor of NF-κB. mdpi.com

Furthermore, the anti-inflammatory effects of 3,5,6,7,3′,4′-hexamethoxyflavone , another methoxylated compound, were attributed to the repression of the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The synthesis of 6-aryl-4-oxohexanoic acids and their subsequent evaluation in an in vivo carrageenan-induced rat paw edema test, a model of inflammation, further supports the potential for this class of compounds to exhibit anti-inflammatory activity. nih.gov

| Compound/Series | Signaling Pathway(s) | Cellular Effect(s) |

| 6-methylcoumarin | MAPK, NF-κB | Attenuated inflammation in RAW 264.7 macrophages. mdpi.com |

| 3,5,6,7,3′,4′-hexamethoxyflavone | NF-κB, MAPK | Repressed inflammatory response in LPS-stimulated RAW 264.7 cells. nih.gov |

| 6-aryl-4-oxohexanoic acids | Eicosanoid biosynthesis | Showed anti-inflammatory activity in a rat paw edema model. nih.gov |

Antimicrobial and Anthelmintic Activity in Model Systems

Research into the direct antimicrobial and anthelmintic properties of this compound is limited. However, studies on related compounds, including other methoxy (B1213986) fatty acids and derivatives, provide insights into potential activities.

In the context of anthelmintic activity, a study focused on a simplified derivative, N-(4-methoxyphenyl)pentanamide, which shares structural similarities with the core compound. This derivative was evaluated for its in vitro effects on the viability of Toxocara canis larvae. nih.govnih.gov The research found that N-(4-methoxyphenyl)pentanamide demonstrated time- and concentration-dependent anthelmintic activity against T. canis larvae. nih.govnih.gov

In Vivo Preclinical Models (Non-Human)

Gastrointestinal Motility Studies (e.g., antispasmodic and antidiarrheal activities on isolated ileum and in mice)

A derivative of the target compound, 6-(4-hydroxy-3-methoxyphenyl)-hexanoic acid (HMPHA), isolated from Pycnocycla spinosa, has been investigated for its effects on gastrointestinal motility. nih.govnih.govresearchgate.net In vitro studies on isolated rat ileum demonstrated that HMPHA possesses significant antispasmodic properties. It concentration-dependently reduced contractions induced by acetylcholine (B1216132) (ACh), 5-hydroxytryptamine (5-HT), and electrical field stimulation (EFS). nih.govnih.gov The inhibitory effects were found to be reversible upon washing the tissue. nih.gov

In vivo studies in mice further support the antidiarrheal potential of HMPHA. Oral administration of HMPHA significantly inhibited gut movements and reduced diarrhea induced by both castor oil and magnesium sulfate. nih.govnih.gov The antidiarrheal activity of HMPHA was found to be comparable to that of loperamide. nih.gov The mechanism of action is suggested to be related to its antispasmodic effects, as evidenced by the reduction in charcoal meal transit in the ileum. nih.gov

Below is a table summarizing the in vitro antispasmodic activity of 6-(4-hydroxy-3-methoxyphenyl)-hexanoic acid on isolated rat ileum.

| Agonist | IC50 (µg/mL) |

| Acetylcholine (ACh) | 33 ± 6 |

| 5-Hydroxytryptamine (5-HT) | 87 ± 12 |

| Electrical Field Stimulation (EFS) | 36 ± 3 |

IC50 represents the concentration of the compound that inhibits 50% of the maximal response to the agonist.

Evaluation in Infection Models (e.g., Mycobacterium tuberculosis)

No studies were found in the available scientific literature evaluating this compound or its direct derivatives in preclinical infection models of Mycobacterium tuberculosis.

Advanced Analytical Techniques for Characterization and Quantification in 6 4 Methoxyphenyl Hexanoic Acid Research

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the molecular structure of 6-(4-Methoxyphenyl)hexanoic acid. By interacting with different forms of electromagnetic radiation, these methods provide a wealth of information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 1-(4-methoxyphenyl)-1-cyclohexanecarboxylic acid, characteristic signals for the methoxy (B1213986) group protons and the aromatic protons are observed. chemicalbook.com For this compound, specific proton signals corresponding to the hexanoic acid chain would also be present. The chemical shifts in the ¹H NMR spectrum of hexanoic acid itself show distinct peaks for the different methylene (B1212753) groups and the terminal methyl group. chemicalbook.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the methoxy group in a similar compound, 4-methoxyphenylacetic acid, appear at a specific chemical shift. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For a similar structure, 4-methoxyphenylacetic acid, distinct signals for the methoxy carbon, the aromatic carbons, the methylene carbon, and the carboxyl carbon are observed. chemicalbook.comspectrabase.com The carbon atoms of the hexanoic acid chain in this compound would also produce characteristic signals. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~11-12 | ~179-181 |

| Methylene (α to COOH) | ~2.35 | ~34-36 |

| Methylene (β to COOH) | ~1.65 | ~24-26 |

| Methylene (γ to COOH) | ~1.30-1.40 | ~28-30 |

| Methylene (δ to COOH) | ~1.30-1.40 | ~31-33 |

| Methylene (ε to Ar) | ~2.55 | ~35-37 |

| Aromatic (ortho to OCH₃) | ~6.85 | ~113-115 |

| Aromatic (meta to OCH₃) | ~7.10 | ~129-131 |

| Methoxy (OCH₃) | ~3.80 | ~55-57 |

| Aromatic (ipso to OCH₃) | - | ~157-159 |

| Aromatic (ipso to alkyl) | - | ~134-136 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the methoxy-substituted aromatic ring.

For instance, the IR spectrum of hexanoic acid displays a broad O-H stretch from the carboxylic acid group around 2976 cm⁻¹, a sharp C=O (carbonyl) stretch at approximately 1703 cm⁻¹, and C-O stretching and O-H bending vibrations at 1282 cm⁻¹ and 1414 cm⁻¹/933 cm⁻¹ respectively. researchgate.netnist.gov Similarly, 4-methoxybenzoic acid and 4-methoxyphenylacetic acid exhibit strong carbonyl absorption and characteristic peaks for the aromatic ring and the methoxy group. chemicalbook.comchemicalbook.com The presence of these key functional groups in this compound would be readily confirmed by its IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Titrations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Aromatic compounds like this compound exhibit characteristic UV absorption bands. The UV spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, a compound with a similar chromophore, shows a maximum absorption between 320 and 360 nm, which is attributed to π-π* transitions in the aromatic ring. researchgate.net The absorption maximum for 6-aminocaproic acid is around 208 nm. sielc.com

UV-Vis titrations can be employed to determine the pKa of the carboxylic acid group. By monitoring the change in absorbance at a specific wavelength as a function of pH, the dissociation constant of the acid can be determined. For example, UV-vis spectra of certain receptor molecules show changes upon the addition of dicarboxylic acids, indicating an interaction that can be quantified. researchgate.net

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov The exact mass of this compound (C₁₃H₁₈O₃) is 222.1256 Da. HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass. For example, the monoisotopic mass of 2-Amino-4-hydroxy-6-(4-methoxyphenyl)hexanoic acid is reported as 253.13140809 Da. nih.gov

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS)

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a highly sensitive and selective technique for quantifying and identifying compounds in complex mixtures. In MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process provides a unique fragmentation pattern that is characteristic of the compound.

GC-MS/MS: For volatile compounds or those that can be made volatile through derivatization, GC-MS/MS is a valuable tool. hpst.cztubitak.gov.tr It has been used for the analysis of various organic compounds, including fatty acids, in different matrices. chromforum.orgnih.gov The electron ionization (EI) mass spectrum of the related compound hexanoic acid shows characteristic fragment ions. nist.gov

LC-MS/MS: LC-MS/MS is particularly useful for non-volatile and thermally labile compounds like this compound. This technique allows for the separation of the analyte from a complex matrix before its detection by MS/MS, enhancing sensitivity and specificity.

The fragmentation pattern of this compound in MS/MS would likely involve cleavage of the hexanoic acid chain and fragmentation of the methoxyphenyl group, providing structural confirmation.

Chromatographic Separations

Chromatographic techniques are fundamental to the isolation and quantification of this compound from various mixtures. The choice of method depends on the polarity of the compound and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced version, UHPLC, are versatile techniques for the analysis of aromatic carboxylic acids. semanticscholar.orgsigmaaldrich.com These methods offer high resolution and sensitivity, and can be coupled with various detectors, including UV-Vis and mass spectrometry. The analysis of compounds structurally related to this compound, such as other aromatic carboxylic acids, has been successfully demonstrated using both reversed-phase and hydrophilic interaction chromatography modes. semanticscholar.orgnist.goveurofins.com

A study on the separation of an ester analog, (4-Methoxyphenyl)methyl hexanoate (B1226103), utilized a reversed-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. nih.gov For mass spectrometry-compatible methods, formic acid is often substituted for phosphoric acid. nih.gov UHPLC, with its smaller particle-sized columns, offers the advantage of faster analysis times and improved resolution.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is a necessary step to increase their volatility and improve chromatographic peak shape. youtube.comuv.es The most common derivatization method for carboxylic acids is esterification to form fatty acid methyl esters (FAMEs). nist.govthermofisher.com

The analysis of this compound by GC would therefore typically involve its conversion to methyl 6-(4-methoxyphenyl)hexanoate. This derivative can then be analyzed on a variety of capillary columns, often with a non-polar or semi-polar stationary phase. The NIST WebBook provides mass spectral data for hexanoic acid, methyl ester, which can serve as a reference for the fragmentation pattern of the aliphatic portion of the target analyte's methyl ester. eurofins.comthermofisher.com The table below shows typical GC conditions used for the analysis of FAMEs.

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | hmdb.ca |

| Carrier Gas | Helium | hmdb.ca |

| Inlet Temperature | 230°C | hmdb.ca |

| Oven Program | Initial 60°C, ramp 10°C/min to 280°C | hmdb.ca |

| Detector | Mass Spectrometer (MS) | hmdb.ca |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.govsielc.com This technique employs two columns with different separation mechanisms (e.g., non-polar followed by polar), providing a structured two-dimensional chromatogram where chemically related compounds appear in the same region. nih.gov

The analysis of complex mixtures containing FAMEs and aromatic compounds has been effectively demonstrated using GC×GC. sielc.comchemspider.com For instance, a reversed-phase approach combining a semi-polar first-dimension column and a non-polar second-dimension column has been used for the detailed chemical composition analysis of fuels containing FAMEs and aromatics. sielc.com When analyzing a sample containing this compound (as its methyl ester), GC×GC would be particularly advantageous in separating it from other fatty acid esters and aromatic compounds that might co-elute in a 1D GC separation. Coupling GC×GC with a TOF-MS detector provides a third dimension of data, further enhancing compound identification. chemspider.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of polar compounds that are poorly retained in reversed-phase LC. nist.govuv.es Given the presence of the polar carboxylic acid group, HILIC is a suitable method for the analysis of this compound. The separation mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. nist.govsielc.com

Studies on the separation of various aromatic carboxylic acids have demonstrated the utility of HILIC. nih.goveurofins.com For instance, a method using a silica (B1680970) column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer has been successful in separating hydroxybenzoic acid isomers. nih.gov The retention in HILIC is influenced by factors such as the type of buffer, pH, and the organic modifier used. eurofins.com

| Parameter | Condition for Aromatic Carboxylic Acids | Reference |

|---|---|---|

| Column | Amide or Silica-based | nih.goveurofins.com |

| Mobile Phase | Acetonitrile/Aqueous Ammonium Acetate Buffer | nih.goveurofins.com |

| Elution | Gradient elution | eurofins.com |

| Detection | UV or MS/MS | nih.goveurofins.com |

Reversed-Phase Liquid Chromatography (RPLC)

Reversed-Phase Liquid Chromatography (RPLC) is one of the most common chromatographic techniques, particularly for the separation of non-polar to moderately polar compounds. The separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18) and a polar mobile phase. chemspider.comlew.ro Due to the presence of a significant non-polar part (the hexyl chain and the phenyl ring), this compound can be effectively analyzed by RPLC.

The retention of aromatic hydrocarbons and their derivatives in RPLC is influenced by the type of organic modifier (e.g., methanol (B129727), acetonitrile), the stationary phase, and the mobile phase pH. sigmaaldrich.comchemspider.com For ionizable compounds like carboxylic acids, controlling the pH of the mobile phase is crucial to ensure consistent retention and good peak shape. Typically, a pH below the pKa of the carboxylic acid is used to keep it in its neutral, more retained form. Studies on the retention behavior of aromatic hydrocarbons on phenyl-silica stationary phases have shown good correlation between retention and the octanol-water partition coefficient (log Kow) of the analytes.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate characterization and quantification of this compound in various matrices necessitate robust sample preparation and, in many cases, chemical derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and modifying its chemical properties to be more amenable to modern analytical instrumentation. The choice of strategy depends on the sample matrix, the concentration of the analyte, and the specific analytical technique being employed.

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Headspace Extraction)

Extraction is a fundamental step in sample preparation, designed to isolate and concentrate this compound from the sample matrix. The selection of an appropriate extraction technique is critical for achieving high recovery and a clean extract, which are prerequisites for sensitive and accurate analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.commdpi.com For a carboxylic acid like this compound, the efficiency of LLE is highly dependent on the pH of the aqueous phase.

The underlying principle involves manipulating the ionization state of the carboxylic acid group. lookchem.com

At low pH (at least two pH units below the pKa of the carboxylic acid), the carboxyl group is protonated (-COOH), rendering the molecule less polar and more soluble in organic solvents. This facilitates its extraction from the aqueous phase into an organic solvent.

At high pH (at least two pH units above the pKa), the carboxyl group is deprotonated (-COO⁻), making the molecule an ionic species that is highly soluble in the aqueous phase and poorly soluble in non-polar organic solvents. This allows for the removal of neutral and basic impurities from the aqueous phase by washing with an organic solvent.

A typical LLE procedure for isolating this compound from an aqueous sample would involve acidifying the sample, followed by extraction with a water-immiscible organic solvent. The organic phase is then collected, dried, and concentrated before analysis.

| Solvent | Polarity | Key Characteristics & Considerations | Reference |

|---|---|---|---|

| Ethyl Acetate | Medium | Good general-purpose solvent for extracting moderately polar compounds like aromatic acids. Provides high recovery for many phenolic compounds. | mdpi.comacs.org |

| Diethyl Ether | Low | Effective for extracting carboxylic acids after acidification of the aqueous phase. Highly volatile, which facilitates easy removal post-extraction. | lookchem.comresearchgate.net |

| Dichloromethane (DCM) | Medium | Commonly used, but has higher toxicity. Effective for a range of organic acids. | orgsyn.org |

| Toluene (B28343) | Non-polar | Suitable for extracting non-polar compounds. The aromatic ring of toluene can interact favorably with the methoxyphenyl group of the analyte. | youtube.com |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then selectively eluted with a small volume of a strong solvent. nih.gov

For this compound, which has both a non-polar aromatic ring and a polar carboxylic acid group, a reversed-phase SPE mechanism is most appropriate. youtube.com In this mode, a non-polar stationary phase (e.g., C18-bonded silica or a polymeric sorbent) is used to retain non-polar to moderately polar compounds from a polar (typically aqueous) sample. nih.gov

| Step | Purpose | Typical Solvents | Reference |

|---|---|---|---|

| Conditioning | To wet the sorbent and activate the stationary phase for reproducible retention. | 1. Methanol or Acetonitrile 2. Deionized Water or buffer (at sample pH) | sigmaaldrich.comunitedchem.com |

| Sample Loading | To retain the analyte on the sorbent while the matrix passes through. | Aqueous sample, acidified to pH < 4. | youtube.comcsbsju.edu |

| Washing | To remove weakly retained, polar interferences from the sorbent. | Water or a mixture of water and a small percentage of organic solvent (e.g., 5% Methanol in water). | youtube.com |

| Elution | To desorb the analyte from the sorbent using a strong, non-polar solvent. | Methanol, Acetonitrile, or a mixture with a modifying agent (e.g., acidified methanol). | sigmaaldrich.comcsbsju.edu |

Polymeric sorbents, such as those based on styrene-divinylbenzene, are often preferred for extracting a wide range of compounds, including acidic drugs, due to their higher surface area, stability across a wide pH range, and ability to retain polar compounds more effectively than traditional silica-based sorbents. csbsju.edu

Headspace Extraction

Headspace extraction is a technique primarily used for the analysis of volatile or semi-volatile organic compounds in solid or liquid samples. It involves sampling the vapor phase (headspace) in equilibrium with the sample. Given that this compound is a relatively large molecule with a higher boiling point, it exhibits low volatility. Therefore, static or dynamic headspace extraction is generally not a suitable or efficient primary extraction technique for its quantification in typical biological or environmental matrices. These methods are better suited for short-chain fatty acids. researchgate.net

Pre- and Post-Column Derivatization for Detection Enhancement

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. bohrium.comresearchgate.net For carboxylic acids like this compound, derivatization is often necessary to overcome issues such as poor chromatographic peak shape, insufficient volatility for gas chromatography (GC), or the lack of a strong chromophore or fluorophore for sensitive HPLC detection. nih.gov

Pre-Column Derivatization

This strategy involves derivatizing the analyte before it is introduced into the chromatographic system. It is the most common approach and offers significant advantages in enhancing detection sensitivity and improving chromatographic performance.

For HPLC-UV/Vis Detection: While the methoxyphenyl group provides some UV absorbance, derivatization with a reagent containing a highly conjugated aromatic system can significantly enhance the molar absorptivity, thereby lowering detection limits. libretexts.org

For HPLC-Fluorescence Detection (FLD): For trace-level analysis, derivatization with a fluorescent tag is a powerful strategy. Reagents that react with the carboxylic acid group to form highly fluorescent esters or amides can improve sensitivity by several orders of magnitude. thermofisher.com

For Gas Chromatography (GC): Carboxylic acids are too polar and not volatile enough for direct GC analysis. They must be converted into more volatile and thermally stable derivatives, typically esters (e.g., methyl or silyl (B83357) esters) or amides. libretexts.org

For Liquid Chromatography-Mass Spectrometry (LC-MS): Although LC-MS can detect underivatized carboxylic acids, analysis in negative ion mode can suffer from low ionization efficiency. nih.gov Derivatization with reagents that introduce a permanently charged group or a readily ionizable moiety (e.g., a tertiary amine) can dramatically improve ionization efficiency in positive ion mode, leading to significant signal enhancement. nih.govnih.gov

| Reagent | Reaction | Detection Method | Advantage | Reference |

|---|---|---|---|---|

| Pentafluorobenzyl Bromide (PFB-Br) | Esterification | GC-ECD, LC-UV | Introduces a UV-active group and an electrophore for highly sensitive Electron Capture Detection (ECD). | libretexts.org |

| 2,4'-Dibromoacetophenone (DBAP) | Esterification | HPLC-UV | Forms a derivative with strong UV absorbance (around 260 nm), improving sensitivity for UV detection. | researchgate.net |

| 2-Picolylamine (PA) | Amidation | LC-MS/MS | Increases detection responses in positive ESI mode by 9- to 158-fold; enables sensitive detection in the low femtomole range. | nih.govresearchgate.net |

| Dansyl Cadaverine (with EDC) | Amidation | HPLC-FLD | Introduces a highly fluorescent dansyl group for trace analysis. Requires a coupling agent like EDC. | thermofisher.com |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Silylation | GC-MS | Forms volatile and thermally stable trimethylsilyl (B98337) (TMS) esters, a standard method for GC analysis of acids. | libretexts.org |

Post-Column Derivatization

In post-column derivatization, the reaction occurs after the analyte has been separated on the analytical column but before it reaches the detector. This approach avoids the potential for creating multiple derivative products or interfering peaks from excess reagent during separation. However, it can lead to band broadening due to the additional volume of the reaction coil, and the reaction must be very rapid and complete. While official methods exist for some classes of compounds like amino acids, it is generally less common than pre-column derivatization for the analysis of carboxylic acids in research settings. academicjournals.org

Computational Approaches in 6 4 Methoxyphenyl Hexanoic Acid Research

Molecular Modeling and Simulation

Molecular modeling and simulation are foundational to understanding the chemical and biological characteristics of 6-(4-Methoxyphenyl)hexanoic acid at an atomic level. These methods allow researchers to visualize the three-dimensional structure of the molecule and simulate its dynamic behavior, providing insights that are often difficult to obtain through experimental means alone.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in the early stages of drug discovery for identifying potential biological targets for a compound like this compound and for estimating the strength of their interaction.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the different possible binding poses. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These scores are typically expressed in terms of binding energy (e.g., in kcal/mol). For instance, phenylalkanoic acids have been investigated as anti-inflammatory agents, and docking studies could be used to predict the binding of this compound to enzymes such as cyclooxygenases (COX). nih.gov

A hypothetical docking study of this compound against a target protein might yield the following results:

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg120, Tyr355, Ser530 |

| 2 | -7.9 | Val349, Leu352, Ala527 |

| 3 | -7.2 | Phe518, Trp387, Leu531 |

This table is for illustrative purposes and does not represent actual experimental data.

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment.

For this compound, an MD simulation would involve placing the docked complex in a box of water molecules and simulating its movement over a period of nanoseconds or even microseconds. The resulting trajectory provides valuable information about the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation can indicate the stability of its binding mode.

A summary of a hypothetical MD simulation for the top-ranked binding pose of this compound might look like this:

| Simulation Time (ns) | Average Ligand RMSD (Å) | Key Hydrogen Bonds Maintained |

| 50 | 1.2 | Arg120, Tyr355 |

| 100 | 1.3 | Arg120, Tyr355 |

| 200 | 1.5 | Arg120 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. These calculations can be used to determine various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

The HOMO-LUMO gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a drug candidate, these properties can influence its interaction with biological targets and its metabolic stability. For instance, DFT studies on methoxybenzene derivatives can provide insights into their reactivity.

A table of hypothetical quantum chemical properties for this compound is presented below:

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.5 D |

This table is for illustrative purposes and does not represent actual experimental data.

In Silico ADME Prediction and Drug-Likeness Assessment for Research Candidates

Before a compound can be considered for further development, it is essential to assess its potential for absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction tools use computational models to estimate these properties based on the chemical structure of the molecule.

Drug-likeness is another critical aspect, often evaluated using rules such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight of ≤ 500 Daltons, a logP (a measure of lipophilicity) of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

A predicted ADME and drug-likeness profile for this compound might be summarized as follows:

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 222.28 g/mol | Yes (≤ 500) |

| logP | 2.8 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Oral Bioavailability | High | - |

This table is for illustrative purposes and does not represent actual experimental data.

Chemoinformatics and Database Mining for Analogues and Biological Activities

Chemoinformatics involves the use of computational methods to analyze and organize chemical data. Database mining is a key chemoinformatic technique that can be used to search large chemical databases for analogues of this compound. This can help in identifying compounds with potentially similar biological activities or in exploring structure-activity relationships (SAR).

By searching databases such as PubChem or ChEMBL, researchers can find compounds with structural similarities to this compound and review their documented biological activities. For example, various phenylalkanoic acids have been reported to possess anti-inflammatory, antifungal, and antibacterial properties. nih.govwikipedia.org Similarly, hexanoic acid and its derivatives have shown antimicrobial activity. mdpi.com This information can guide the design of future experiments and the synthesis of new analogues with improved properties.

A hypothetical search for analogues of this compound and their reported activities could yield the following results:

| Analogue | Structural Modification | Reported Biological Activity |

| 4-(4-Methoxyphenyl)butanoic acid | Shorter alkyl chain | Antifungal |

| 6-(4-Hydroxyphenyl)hexanoic acid | Demethylation of methoxy (B1213986) group | Anti-inflammatory |

| 6-(3,4-Dimethoxyphenyl)hexanoic acid | Additional methoxy group | Antioxidant |

| 6-Phenylhexanoic acid | Removal of methoxy group | Antibacterial |

This table is for illustrative purposes and does not represent actual experimental data.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Pathways

While initial research may hint at certain biological activities, a comprehensive exploration of all potential molecular targets and signaling pathways is a critical future endeavor. The discovery of novel interactions can unveil previously unknown therapeutic applications. A pertinent example from a related field is the design of 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.gov RORγt is a key transcription factor in the pathogenesis of immune diseases like psoriasis. nih.gov

Future research on 6-(4-Methoxyphenyl)hexanoic acid could systematically screen the compound against a wide array of receptors, enzymes, and ion channels. This can be achieved through high-throughput screening campaigns and by leveraging computational docking simulations against known protein structures. Identifying a novel, high-affinity target would be the first step in elucidating a new mechanism of action and could pivot the compound's development toward new disease areas.

Development of Advanced and Sustainable Synthetic Methodologies

The progression of a compound from a laboratory curiosity to a viable product is heavily dependent on the ability to produce it efficiently, cost-effectively, and sustainably. Future research must focus on moving beyond classical synthetic routes to embrace greener and more advanced manufacturing technologies.

Current trends in chemical synthesis emphasize sustainability, as seen in the development of integrated bio- and chemical catalysis for producing key platform chemicals like 6-hydroxyhexanoic acid and adipic acid from renewable resources. rsc.orgresearchgate.net Methodologies such as microbial electrosynthesis (MES), which uses CO2 and renewable electricity to create value-added chemicals like hexanoic acid, represent a frontier in sustainable production. tudelft.nl Although MES-based hexanoic acid currently has a carbon footprint similar to fermentation routes, its significantly lower land-use requirement presents a major advantage. tudelft.nl

Furthermore, optimizing the catalytic processes is crucial. For instance, the hydrogenation and esterification of hexanoic acid to produce hexyl hexanoate (B1226103), a potential biofuel, has been achieved with high yield using reusable catalysts like Palladium on carbon (Pd/C). magritek.com Applying these principles to the synthesis of this compound could lead to more efficient and environmentally benign production processes.

| Methodology | Potential Application to this compound | Key Advantages |

| Biocatalysis | Use of engineered enzymes or whole-cell systems for specific synthetic steps. | High selectivity, mild reaction conditions, reduced waste. |

| Microbial Electrosynthesis (MES) | Synthesis of the hexanoic acid backbone from CO2 and renewable energy. tudelft.nl | Utilizes waste CO2, low land use, potential for carbon-neutral production. tudelft.nl |

| Flow Chemistry | Continuous manufacturing process for improved control, safety, and scalability. | Enhanced reaction efficiency, better heat and mass transfer, safer handling of reactive intermediates. |

| Reusable Catalysis | Employing recoverable and reusable catalysts (e.g., Pd/C) for hydrogenation or other steps. magritek.com | Reduced catalyst waste, lower production costs, resource efficiency. magritek.com |

Integration of Multi-Omics Data for Systems-Level Understanding

To truly comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—can provide an unprecedentedly detailed map of the compound's cellular effects. nih.govnih.gov

This integrated approach helps to bridge the gap from genotype to phenotype, revealing how the compound's interaction with its primary target cascades through the entire biological system. nih.gov Various computational platforms and strategies, including OmicsAnalyst and OmicsNet, have been developed to facilitate the analysis and visualization of these complex, multi-layered datasets. mdpi.comspringernature.com Future studies could expose cells or model organisms to this compound and then apply multi-omics analysis to:

Identify all genes and proteins whose expression levels change.

Map the metabolic pathways that are perturbed.

Construct interaction networks to reveal the key nodes and pathways mediating the compound's effects. mixomics.org

This systems-level understanding is invaluable for predicting both efficacy and potential off-target effects long before clinical testing.

Design of Chemical Probes and Tools for Mechanistic Elucidation

Understanding precisely where a compound binds and how it functions requires specialized tools. The design and synthesis of chemical probes derived from the this compound structure is a vital future research direction. These probes are versions of the parent molecule modified to carry a reporter tag (like a fluorescent group) or a reactive group for covalently linking to its target. rsc.org

The development of such probes allows for powerful experimental techniques:

Target Identification: Affinity-based probes can be used to "pull down" their binding partners from cell lysates, allowing for definitive identification via mass spectrometry.

Cellular Imaging: Fluorescently tagged probes can be used to visualize the compound's distribution within a cell, confirming its localization to specific organelles or compartments.

Mechanistic Studies: Probes can help to validate target engagement in living systems and quantify the interaction, as demonstrated in the development of probe sets for complex targets like the 5-HT5A serotonin (B10506) receptor. nih.gov

By creating a well-designed set of chemical probes, researchers can gain direct evidence of the molecular interactions that underpin the biological activity of this compound. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of drug discovery and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govosti.gov These computational techniques can dramatically accelerate the discovery and optimization of new molecules by analyzing vast datasets to identify patterns that are beyond human intuition. arxiv.org For this compound, AI and ML can be applied in several ways:

Derivative Optimization: ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict how modifications to the compound's structure will affect its activity, selectivity, and pharmacokinetic properties. nih.gov This allows for the in silico design of superior derivatives before committing to their synthesis.

Virtual Screening: AI can screen massive virtual libraries of compounds to identify other molecules that might interact with the same target as this compound, potentially discovering new chemical scaffolds. arxiv.org

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desirable properties for a specific biological target. nih.gov

Property Prediction: AI-based tools can predict a compound's toxicity, solubility, and metabolic stability, helping to prioritize the most promising candidates for further development. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR/QSPR Modeling | Develops models that correlate chemical structure with biological activity or physical properties. nih.gov | Predicts the efficacy and safety of new derivatives, guiding synthetic efforts. |